2-Chloro-4'-methylbenzophenone
Overview
Description
2-Chloro-4’-methylbenzophenone is a member of benzophenones . It is a useful research chemical and may be used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis[(2-chlorophenyl)methanone] .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4’-methylbenzophenone is C14H11ClO . The InChI representation isInChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
. The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
. Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4’-methylbenzophenone is 230.69 g/mol . It has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Application 1: Synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone]
- Summary of Application: 2-Chloro-2-hydroxy-4-methylbenzophenone is used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone] .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 2: Photoreduction Studies
- Summary of Application: Benzophenones, including 4-chloro-4’-iodobenzophenone, are known for their phosphorescence. In an experiment, an attempt was made to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .
- Methods of Application: The benzophenone was encased in polymethylmethacrylate and then exposed to UV light .
- Results or Outcomes: The iodine of 4-chloro-4’-iodobenzophenone breaks off under UV light, preventing effective polymerization .
Application 3: Organic Building Blocks
- Summary of Application: 2-Chloro-4’-methylbenzophenone can be used as an organic building block in various chemical reactions .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 4: Photochemistry
- Summary of Application: Benzophenones, including 2-Chloro-4’-methylbenzophenone, have interesting photochemical properties. They can form radicals in the presence of ultraviolet radiation .
- Methods of Application: The benzophenone is exposed to ultraviolet radiation, which can induce the formation of radicals .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 5: Synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone]
- Summary of Application: 2-Chloro-2-hydroxy-4-methylbenzophenone is used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone] .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 6: Photoreduction Studies
- Summary of Application: Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes and yielded a photoreduction quantum efficiency of 7.75% .
- Methods of Application: The benzophenone was placed in a Rotating Rack Rayonet reactor and then exposed to UV light .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Safety And Hazards
2-Chloro-4’-methylbenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
properties
IUPAC Name |
(2-chlorophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKUXHHNKRKVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208218 | |
Record name | Benzophenone, 2-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-methylbenzophenone | |
CAS RN |
5953-00-4 | |
Record name | (2-Chlorophenyl)(4-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5953-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone, 2-chloro-4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5953-00-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzophenone, 2-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4'-methylbenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62484FS8TW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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